Cas no 658702-38-6 (1,3,2-Dioxaborolane, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis-)
658702-38-6 structure
Product Name:1,3,2-Dioxaborolane, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis-
CAS-nummer:658702-38-6
MF:C18H18B2O4
MW:319.955125331879
CID:388818
PubChem ID:71370056
Update Time:2025-04-19
1,3,2-Dioxaborolane, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3,2-Dioxaborolane, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis-
- 2-[4-[2-[4-(1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane
- 658702-38-6
- 2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)
- DTXSID90793055
-
- Inchi: 1S/C18H18B2O4/c1(15-3-7-17(8-4-15)19-21-11-12-22-19)2-16-5-9-18(10-6-16)20-23-13-14-24-20/h1-10H,11-14H2
- InChI-sleutel: MIGLUYYNTUIIKA-UHFFFAOYSA-N
- LACHT: O1B(C2C=CC(C=CC3C=CC(B4OCCO4)=CC=3)=CC=2)OCC1
Berekende eigenschappen
- Exacte massa: 320.1391194g/mol
- Monoisotopische massa: 320.1391194g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 4
- Complexiteit: 367
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- Topologisch pooloppervlak: 36.9Ų
1,3,2-Dioxaborolane, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis- Gerelateerde literatuur
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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